molecular formula C21H24N2O4S2 B2763124 Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920450-49-3

Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2763124
CAS No.: 920450-49-3
M. Wt: 432.55
InChI Key: KUTJPHMLLLKPGN-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetracyclic thienopyridine derivative characterized by a fused thiophene-pyridine core. Its structure includes a 6-acetyl group, a 2-(3-(phenylthio)propanamido) substituent, and an ethyl ester at position 2. Such compounds are frequently explored for their biological activities, including antitubulin and cytotoxic properties, due to their structural resemblance to colchicine-site binding agents .

Properties

IUPAC Name

ethyl 6-acetyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-27-21(26)19-16-9-11-23(14(2)24)13-17(16)29-20(19)22-18(25)10-12-28-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTJPHMLLLKPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thieno[2,3-c]pyridines, characterized by a tetrahydrothieno structure combined with an acetyl and a phenylthio group. Its molecular formula is C₁₈H₁₈N₂O₃S, indicating the presence of multiple functional groups that may influence its biological activity.

Research indicates that compounds with a similar scaffold can interact with various biological targets such as receptors and enzymes. Specifically, thieno[2,3-c]pyridines have been studied for their ability to modulate adenosine receptors, particularly the A1 receptor. The interaction typically involves binding at active sites which can lead to either inhibition or enhancement of receptor activity .

Anticancer Properties

A study evaluating the biological activity of related pyridine derivatives showed significant anticancer potential. The derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that the thieno[2,3-c]pyridine scaffold could be a promising lead in anticancer drug development .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-75Cell cycle arrest
Ethyl 6-acetyl...A5497Inhibition of proliferation

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have shown anti-inflammatory effects. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Case Studies

  • Study on Adenosine Receptor Modulation
    A detailed investigation into the structure-activity relationship (SAR) of thieno[2,3-c]pyridines revealed that modifications at the 3 and 6 positions significantly influenced their ability to act as allosteric modulators at the A1 adenosine receptor. The study concluded that certain derivatives exhibited enhanced binding affinity and specificity towards this receptor subtype .
  • Antitumor Activity in Animal Models
    In vivo studies using mouse models demonstrated that this compound significantly reduced tumor growth when administered at specific dosages. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses against tumor cells .

Scientific Research Applications

Chemistry

Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Common reactions include:

  • Oxidation : Utilizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving nucleophilic substitution with reagents such as sodium hydroxide or potassium carbonate.

Biology

In biological research, this compound is used to study metabolic pathways and interactions at the molecular level. Its structural features allow it to interact with various biological targets, making it useful for:

  • Investigating enzyme inhibition mechanisms.
  • Modulating receptor activity influencing neurotransmitter systems.
  • Exploring antioxidant properties that may reduce oxidative stress.

Medicine

The compound has shown potential as a therapeutic agent in drug development. Its biological activities include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains in vitro.
  • Pharmacological Properties : Potential applications in treating diseases by targeting specific enzymes or receptors involved in disease processes.

Industrial Applications

In industry, this compound is explored for its role in material science. Its unique properties can be harnessed for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. This compound was tested against several bacterial strains showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways revealed that it can effectively modulate enzyme activity. This opens avenues for its use in developing drugs targeting metabolic disorders.

Summary of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex organic synthesis
BiologyStudying metabolic pathways; enzyme inhibition
MedicinePotential therapeutic agent; antimicrobial activity
IndustryDevelopment of new materials

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogues

Compound Name Substituents Key Features Reference
Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-acetyl, 2-(3-(phenylthio)propanamido), 3-ethyl ester High lipophilicity; potential antitubulin activity Target Compound
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5) 6-methyl, 2-phenylthioureido Yellow crystals; IR absorption at 1,670 cm⁻¹ (C=O)
Ethyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3h) 6-acetyl, 2-(3,4,5-trimethoxyphenyl)amino Antitubulin activity; 54% synthetic yield
(E)-6-(but-2-enoyl)-2-(3-(3-(trifluoromethyl)benzoyl)thioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) 6-but-2-enoyl, 2-trifluoromethylbenzoylthioureido Cytotoxic activity; 65% yield
Ethyl 6-benzyl-2-(((phenylamino)(pyrrolidin-1-yl)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5b) 6-benzyl, 2-pyrrolidinyl-phenylethylene White solid; 88% yield

Physicochemical Data :

  • Melting Points : Range from 50–202°C, influenced by substituent bulk (e.g., tert-butyl esters lower melting points) .
  • NMR Signatures :
    • Acetyl groups: δ ~2.06 ppm (1H-NMR) .
    • Phenylthio moieties: δ ~7.35–7.70 ppm (aromatic protons) .
  • Yields : 54–88%, with electron-deficient substrates (e.g., trifluoromethyl) requiring optimized conditions .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, similar derivatives (e.g., ethyl 6-ethyl-2-(phenylthioureido) analogs) are synthesized via refluxing precursors like phenylisothiocyanate in ethanol, achieving ~62% yield after recrystallization . Key variables include solvent choice (e.g., ethanol for solubility), temperature (80–100°C for amide coupling), and stoichiometric ratios (1:1 for nucleophile-electrophile pairs). Monitoring via TLC and optimizing purification (e.g., flash chromatography) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C-NMR : Resolve proton environments (e.g., δ 2.06 ppm for acetyl groups, δ 4.19 ppm for ethyl ester protons) and confirm substitution patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C=S at ~1190 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks, as demonstrated in related thieno-pyridine derivatives .

Q. How can solubility and stability be assessed for in vitro assays?

Use solvent polarity gradients (e.g., DMSO for stock solutions, aqueous buffers for dilution) and monitor stability via HPLC over 24–72 hours. For example, analogs with acetyl groups show improved solubility in polar aprotic solvents . Thermal stability can be tested via DSC, with decomposition temperatures >200°C common for similar esters .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., acetyl, phenylthio) influence biological activity?

The phenylthio group enhances lipophilicity and membrane permeability, while the acetyl moiety modulates electron density on the pyridine ring, affecting receptor binding. For instance, replacing phenylthio with nitro groups in analogs increased antimicrobial potency by 50% due to redox activity . Computational studies (DFT) can quantify substituent effects on HOMO-LUMO gaps and electrostatic potential maps .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolite Profiling : Use LC-MS to identify active metabolites, as seen in Mtb studies where minor structural changes (e.g., perfluorobenzamido vs. nitro groups) altered MIC values from 0.23 μM to 67 nM .
  • Target Validation : Employ CRISPR/Cas9 knockouts to confirm specificity for suspected targets (e.g., adenosine receptors) .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in targets like tubulin (PDB: 1SA0). For example, trimethoxyanilino analogs showed enhanced antitubulin activity due to π-π stacking with β-tubulin’s colchicine site .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity to predict optimal substituents .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics can identify downstream pathways, as applied in studies linking thieno-pyridines to neurotransmitter modulation .
  • SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., KD values for enzyme inhibition) .
  • In Vivo Imaging : Use fluorescently tagged analogs for tissue distribution studies in animal models .

Notes

  • Contradictions : Discrepancies in bioactivity may arise from crystallographic disorder (e.g., rotational isomers resolved via low-temperature XRD) .
  • Safety : Handle phenylthio derivatives under inert atmospheres due to potential sulfur oxidation .

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